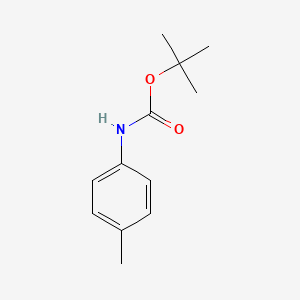

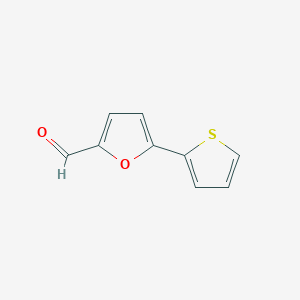

5-Thien-2-yl-2-furaldehyde

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Thien-2-yl-2-furaldehyde is a compound that is part of a broader class of organic molecules which include furfural derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom, substituted with various functional groups that can include thiophene moieties and aldehyde groups. The interest in these compounds stems from their potential applications in various fields, including pharmaceuticals, materials science, and as intermediates in organic synthesis .

Synthesis Analysis

The synthesis of 5-aryl furfurals and aryl thiophene-2-carboxaldehydes, which are closely related to 5-Thien-2-yl-2-furaldehyde, has been achieved through palladium-catalyzed C–C bond formation in aqueous media. This method is noted for its mild conditions, allowing for the preservation of electrophilic functional groups, which is advantageous over previous methods . Additionally, the synthesis of related compounds, such as 2,5-dimethyl-3-thienyl chalcones, has been reported using Claisen–Schmidt condensation, yielding high product percentages . Furthermore, heteroaromatic aldehydes have been protected as imidazolidine derivatives, showcasing a method that could be applied to 5-Thien-2-yl-2-furaldehyde for selective functional group transformations .

Molecular Structure Analysis

The molecular structure of compounds related to 5-Thien-2-yl-2-furaldehyde has been elucidated using various techniques. For instance, the structure of 5-(fluorobenzenethiolated)-2-furfuraldehyde thiosemicarbazones has been determined, which could provide insights into the structural aspects of 5-Thien-2-yl-2-furaldehyde . Additionally, the synthesis and structural characterization of thienyl-substituted 5-dipyrromethane isomers have been reported, which includes X-ray diffraction studies confirming the molecular structures involving thienyl groups .

Chemical Reactions Analysis

The reactivity of 5-Thien-2-yl-2-furaldehyde can be inferred from studies on similar compounds. For example, novel self-condensation reactions of 5-nitro-2-furaldehyde have been explored, leading to unique products under specific conditions . These findings suggest that 5-Thien-2-yl-2-furaldehyde may also undergo interesting condensation reactions, potentially leading to novel compounds with diverse applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Thien-2-yl-2-furaldehyde can be deduced from studies on similar molecules. The spectral data and physical constants of 2,5-dimethyl-3-thienyl chalcones have been characterized, and their group frequencies and NMR chemical shifts have been correlated with substituent effects . These analyses provide a foundation for understanding the behavior of 5-Thien-2-yl-2-furaldehyde in various environments and could guide its applications in different chemical contexts.

科学研究应用

-

Furan Platform Chemicals

- Scientific Field : Green Chemistry

- Application Summary : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) . The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .

- Methods of Application : This involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .

- Results or Outcomes : The article discusses the difficulties encountered when a secondary FPC, 2,5-furandicarboxylic acid, moves from the lab to large-scale manufacture .

-

Furfural and Its Transformation

- Scientific Field : Catalysis for Clean Energy and Environmental Sustainability

- Application Summary : Furfural (FUR), 5-hydroxymethylfurfural (5-HMF) and levulinic acid (LA), are derived via thermal dehydration of pentose and hexose sugars . FUR is one of the important chemicals derived from biomass and also one of the key derivatives for producing significant nonpetroleum-derived chemicals .

- Methods of Application : FUR is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfuryl alcohol (FAL) is one such important product produced from catalytic hydrogenation of FUR . Cannizzaro reaction of FUR further produces furoic acid (FuA) which is an important feedstock for organic synthesis and an intermediate compound in the production of medicines and perfumes .

- Chiral Furans

- Scientific Field : Organic Chemistry

- Application Summary : Chiral furans can be formed from racemates as a result of chiral separations . This is important in the synthesis of enantiopure compounds, which have applications in pharmaceuticals and other areas where stereochemistry is important .

- Methods of Application : One example is the use of regio- and stereoselective lipases for the efficient kinetic resolution of racemic 1-(5-phenylfuran-2-yl)ethane-1,2-diols .

- Results or Outcomes : All the yields were between 46% and 49% and the enantiomeric excess (ee) between 92% and 97% .

- Furfural

- Scientific Field : Industrial Chemistry

- Application Summary : Furfural is an important chemical derived from biomass and is a key derivative for producing significant nonpetroleum-derived chemicals .

- Methods of Application : Furfural is commercially produced by hydrolysis of pentosan polymers in biomass to pentose sugars (xylose) which undergo acid catalysis under high temperatures and successive dehydration .

- Results or Outcomes : Furfural is used as a building block to produce a variety of important chemicals. It is also used in the production of resins and as a solvent in petrochemical refining .

未来方向

属性

IUPAC Name |

5-thiophen-2-ylfuran-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6O2S/c10-6-7-3-4-8(11-7)9-2-1-5-12-9/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBGORCZLXISGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

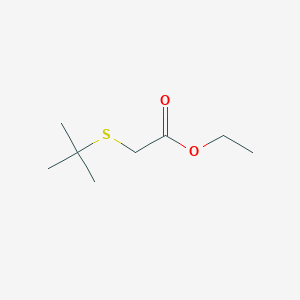

C1=CSC(=C1)C2=CC=C(O2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60408285 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Thien-2-yl-2-furaldehyde | |

CAS RN |

32364-30-0 |

Source

|

| Record name | 5-thien-2-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60408285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。